Cas no 96184-81-5 (4-Oxocyclohexanecarbaldehyde)

4-Oxocyclohexanecarbaldehyde structure
4-Oxocyclohexanecarbaldehyde structure
4-Oxocyclohexanecarbaldehyde
96184-81-5
C7H10O2
126.153102397919
MFCD04972553
61833
11170973

4-Oxocyclohexanecarbaldehyde Properties

Names and Identifiers

    • Cyclohexanone-4-carboxaldehyde
    • 4-Oxocyclohexanecarboxyaldehyde
    • 4-Formylcyclohexanone
    • 4-Oxocyclohexanecarbaldehyde
    • 4-OXO-CYCLOHEXANECARBOXALDEHYDE
    • 4-OXO-CYCLOHEXANECARBOXYALDEHYDE
    • (+/-)-cyclohexanone-4-carboxaldehyde
    • 1-formyl-4-oxocyclohexane
    • 4-Oxo-cyclohexancarbaldehyd
    • 4-oxo-cyclohexanecarbaldehyde
    • Cyclohexanecarboxaldehyde,4-oxo-(9CI)
    • 4-oxocyclohexane-1-carbaldehyde
    • CYCLOHEXANECARBOXALDEHYDE, 4-OXO-
    • PubChem2083
    • Cyclohexanone-4-carbaldehyde
    • SFNKUFOBKQJUEB-UHFFFAOYSA-N
    • 6740AC
    • FCH849710
    • VZ31621
    • AB21200
    • AB0100261
    • AX8099795
    • 184O815
    • 4-Oxocyclohexanecarboxaldehyde (ACI)
    • +Expand
    • MFCD04972553
    • SFNKUFOBKQJUEB-UHFFFAOYSA-N
    • 1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2
    • O=CC1CCC(=O)CC1

Computed Properties

  • 126.06800
  • 0
  • 2
  • 1
  • 9
  • 119
  • 34.1

Experimental Properties

  • 0.94460
  • 34.14000
  • 223 ºC
  • 81 ºC
  • 1.151

4-Oxocyclohexanecarbaldehyde Security Information

4-Oxocyclohexanecarbaldehyde Customs Data

  • 2914400090
  • China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Oxocyclohexanecarbaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003AQ3-100mg
4-Oxocyclohexanecarbaldehyde
96184-81-5 95%
100mg
$25.00 2024-04-19
A2B Chem LLC
AB53067-100mg
Cyclohexanone-4-carboxaldehyde
96184-81-5 95%
100mg
$23.00 2024-07-18
Aaron
AR003AYF-100mg
4-Oxocyclohexanecarbaldehyde
96184-81-5 95%
100mg
$31.00 2024-07-18
abcr
AB444257-250 mg
4-Oxocyclohexanecarbaldehyde; .
96184-81-5
250MG
€252.30 2022-03-24
Ambeed
A217417-100mg
4-Oxocyclohexanecarbaldehyde
96184-81-5 95%
100mg
$31.0
Apollo Scientific
OR939610-250mg
Cyclohexanone-4-carboxaldehyde
96184-81-5 97+%
250mg
£63.00 2024-05-23
Chemenu
CM128478-1g
4-oxocyclohexane-1-carbaldehyde
96184-81-5 95%
1g
$337 2021-08-05
Enamine
EN300-198281-0.05g
4-oxocyclohexane-1-carbaldehyde
96184-81-5 95%
0.05g
$86.0 2023-09-16
eNovation Chemicals LLC
D519243-250mg
Cyclohexanone-4-carboxaldehyde
96184-81-5 97%
250mg
$605 2022-10-11
Fluorochem
223782-250mg
Cyclohexanone-4-carboxaldehyde
96184-81-5 95%
250mg
£118.00 2022-02-28

4-Oxocyclohexanecarbaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Water ;  reflux
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ;  10 h, reflux
Reference
Method for preparing cyclohexyl formaldehyde by ionic liquid catalysis
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Methanol Solvents: Methanol
Reference
Chemistry of enol ethers. LXXXVI. Diels-Alder reaction of 2-(trimethylsiloxy)-1,3-dienes with α,β-unsaturated aldehydes. 1-Formyl-4-(trimethylsiloxy)-3-cyclohexenes and 1-formyl-4-oxocyclohexanes
Makin, S. M.; Shavrygina, O. A.; Nguyen Phuong Thung, Zhurnal Organicheskoi Khimii, 1988, 24(11), 2309-15

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 10 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ;  20 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Trimethylamine ;  -78 °C → rt
Reference
Stereoselective total synthesis of (±)-vindeburnol and (±)-16-epi-vindeburnol
Chen, Xiangtao; Yu, Lei; Wang, Huijing; Zhang, Wen; Tang, Pei; et al, Chemical Communications (Cambridge, 2021, 57(88), 11669-11672

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  1 h, rt
Reference
Preparation of arylfuranone derivatives for use as antifibrotic agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Propanal ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
Reference
Preparation of nitrogen-containing bicyclic compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Nickel bromide (NiBr2), trihydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Ethyl acetate ;  10 min, rt
1.2 Reagents: 2,6-Lutidine ,  Diphenylsilane Catalysts: Dimethyl dicarbonate ,  Zinc Solvents: Ethyl acetate ;  15 min, rt; 24 h, 40 °C; cooled
Reference
Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes
Iosub, Andrei V. ; Moravcik, Stefan; Wallentin, Carl-Johan; Bergman, Joakim, Organic Letters, 2019, 21(19), 7804-7808

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis of biological activities of tetrahydroquinazoline analogs of aminopterin and methotrexate
Gangjee, Aleem; Zaveri, Nurulain; Queener, Sherry F.; Kisliuk, Roy L., Journal of Heterocyclic Chemistry, 1995, 32(1),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the model
Avi, Manuela; Wiedner, Romana M.; Griengl, Herfried; Schwab, Helmut, Chemistry - A European Journal, 2008, 14(36), 11415-11422

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of heterocyclic compounds containing basic group as CXCR4 antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Oxygen Catalysts: Nitric acid ,  Sodium, [μ13-[1,15-bis[[di(hydroxy-κO:κO)phenylsilyl]oxy-κO]-1,3,5,7,9,11,13,15-… Solvents: Acetonitrile
Reference
A heterometallic (Fe6Na8) cage-like silsesquioxane: synthesis, structure, spin glass behavior and high catalytic activity
Bilyachenko, Alexey N.; Levitsky, Mikhail M.; Yalymov, Alexey I.; Korlyukov, Alexander A.; Vologzhanina, Anna V.; et al, RSC Advances, 2016, 6(53), 48165-48180

4-Oxocyclohexanecarbaldehyde Raw materials

4-Oxocyclohexanecarbaldehyde Preparation Products

4-Oxocyclohexanecarbaldehyde Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96184-81-5)4-Oxocyclohexanecarbaldehyde
A11197
99%
5g
452.0